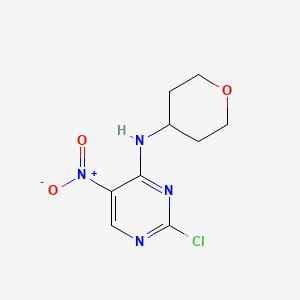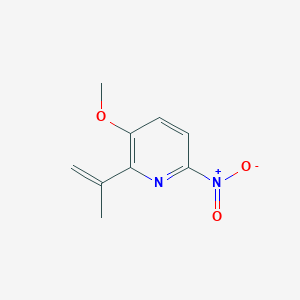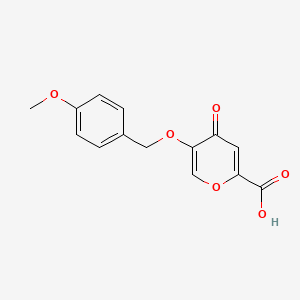![molecular formula C13H17NO4 B8750849 methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate CAS No. 115882-28-5](/img/structure/B8750849.png)
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is an ester derivative of benzoic acid and is known for its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate typically involves the reaction of methyl 4-hydroxybenzoate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out at elevated temperatures, usually around 65°C, for 24 hours . After the reaction is complete, the product is purified through standard techniques such as steam distillation and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine functional groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxybenzoate: Another ester derivative of benzoic acid with similar chemical properties.
Ethyl 2-ethoxy-4-{[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino}-2-oxoethyl]benzoate: A structurally related compound with different substituents.
Uniqueness
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Eigenschaften
CAS-Nummer |
115882-28-5 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-18-12(15)9-14-8-10-4-6-11(7-5-10)13(16)17-2/h4-7,14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
QJCOHNUWPTVRCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
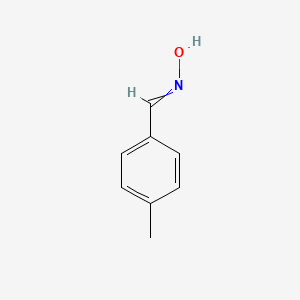
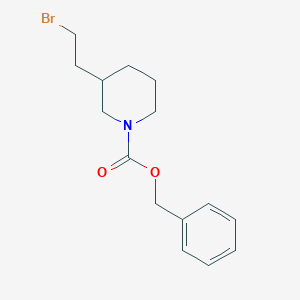

![(R)-5-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B8750788.png)


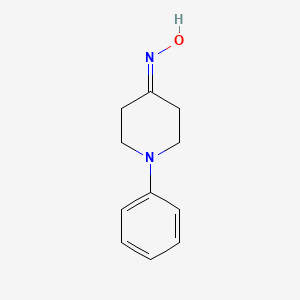
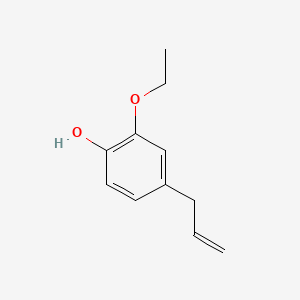
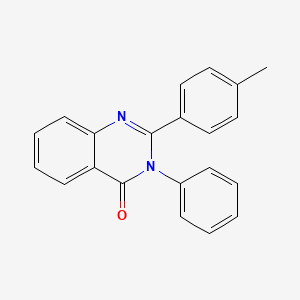
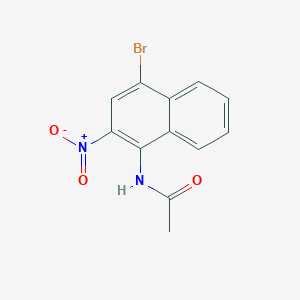
![2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B8750838.png)
